molecular formula C16H19N5O B2926719 2-(pyridin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide CAS No. 2097895-05-9

2-(pyridin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide

Cat. No.: B2926719
CAS No.: 2097895-05-9
M. Wt: 297.362
InChI Key: LDWLEPVXOUYAMD-UHFFFAOYSA-N
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Description

2-(pyridin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide is a synthetic small molecule with the CAS registry number 2097895-05-9 and a molecular weight of 297.35 g/mol . It features a molecular formula of C 16 H 19 N 5 O and is characterized by a hybrid structure incorporating both pyridine and pyrimidine heterocyclic rings, which are privileged scaffolds in medicinal chemistry known for conferring diverse pharmacological activities . The compound has a topological polar surface area of approximately 71 Ų . As a member of the pyrimidine family, this compound is of significant interest in early-stage drug discovery and chemical biology. Pyrimidine derivatives are frequently investigated for a wide spectrum of biological activities, including potential antimicrobial, antiviral, and antitumor effects, as well as for applications in anti-fibrosis research . The specific structural motifs present in this molecule make it a valuable chemical tool for probing biological systems, screening against novel targets, and serving as a key intermediate in the synthesis of more complex chemical entities. Researchers can source this compound from multiple suppliers, with availability in quantities ranging from 2 mg to 100 mg . This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-pyridin-3-yl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-15(10-13-4-1-6-17-11-13)20-12-14-5-2-9-21(14)16-18-7-3-8-19-16/h1,3-4,6-8,11,14H,2,5,9-10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWLEPVXOUYAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(pyridin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide is a derivative of pyridine and pyrimidine, two classes of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C15H18N4C_{15}H_{18}N_{4} with a molecular weight of approximately 258.33 g/mol. The structure features a pyridine ring, a pyrimidine ring, and a pyrrolidine moiety, which contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing pyridine and pyrimidine derivatives exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The specific biological activities of 2-(pyridin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide have not been extensively documented in literature; however, related compounds provide insights into potential activities.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
2-(Pyridin-3-yloxy)acetamide derivativesAnti-HIV
Pyrimidine derivativesAnti-inflammatory
Pyridine-based compoundsAnticancer

Structure-Activity Relationship (SAR)

The SAR studies of similar compounds suggest that modifications to the pyridine and pyrimidine rings can significantly influence biological activity. For instance, substituents on the pyridine ring can enhance binding affinity to biological targets such as enzymes or receptors.

Key Findings:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the pyridine ring has been associated with increased potency against certain cancer cell lines.
  • Pyrrolidine Modifications : Alterations in the alkyl chains attached to the pyrrolidine moiety can affect solubility and bioavailability, impacting overall efficacy.

Case Studies

  • Anti-HIV Activity : In a study evaluating related pyridinyl acetamides, compounds showed moderate inhibitory effects against HIV-1 with EC50 values ranging from 8.18 μM to 41.52 μM. The most active compound demonstrated an EC50 value of 8.18 μM, suggesting that structural similarities may confer similar antiviral properties to 2-(pyridin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide .
  • Anti-inflammatory Effects : Pyrimidine derivatives have shown promising anti-inflammatory effects comparable to indomethacin in vitro, with effective doses (ED50) ranging from 8.23 μM to 11.60 μM . This suggests that the compound may also exhibit similar therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s unique combination of pyridin-3-yl and pyrimidin-2-yl groups distinguishes it from related acetamides. Key analogs and their structural features include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (Reported) Reference
2-(Pyridin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide (Target) Not reported Not reported Pyridin-3-yl, pyrimidin-2-yl-pyrrolidine Not reported -
2-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (15a) C₂₂H₂₂N₈O₂ 442.5 Pyridin-3-yl-pyrimidin-2-yl, triazole, hydroxymethyl Antimyeloproliferative activity
2-(1-Methyl-1H-pyrrol-2-yl)-N′-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide C₁₅H₁₇N₅O 295.3 Pyridin-3-yl ethylidene, methylpyrrole Not reported
2-(Benzylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide C₁₉H₁₈N₂OS₂ 354.5 Thiophene, benzylthio, pyridin-3-yl Not reported
N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide C₂₂H₂₅N₃O₄ 395.5 Benzooxazole, dimethoxyphenyl Not reported

Key Observations:

  • Pyridin-3-yl Group : Present in the target compound and compound 15a , this moiety is associated with antimyeloproliferative activity, suggesting its role in modulating kinase or receptor interactions.
  • Pyrimidin-2-yl Group : Found in the target compound and 15a, pyrimidine derivatives are often linked to nucleotide analog activity or enzyme inhibition .
  • Pyrrolidine Scaffold : The pyrrolidine ring in the target compound and compound 15a may enhance conformational flexibility, improving target binding compared to rigid analogs like benzooxazole derivatives .

Physicochemical Properties

While detailed data for the target compound are unavailable, analogs provide insights:

  • Molecular Weight : Analogs range from 295.3 to 442.5 g/mol, aligning with drug-like properties (typically <500 g/mol). The target compound likely falls within this range.
  • Hydrogen Bonding : The pyridine and pyrimidine nitrogen atoms in the target compound may act as hydrogen bond acceptors, similar to compound 15a .

Pharmacological Potential

  • Antimicrobial Activity : Acetamide derivatives targeting bacterial cysteine biosynthesis (e.g., Lig1/Lig2 in ) highlight the scaffold’s versatility . The target compound’s pyrimidine group may similarly inhibit microbial enzymes.
  • Anticancer Applications : Compound 15a’s antimyeloproliferative activity suggests that the target compound, with its pyridin-3-yl-pyrimidine motif, could target kinases or DNA synthesis pathways .

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